

An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3,5-diphenylbenzene**

Cat. No.: **B177409**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-bromo-3,5-diphenylbenzene** (CAS No. 103068-20-8), a pivotal intermediate in organic synthesis with significant applications in materials science and pharmaceutical research. This document details the compound's discovery and historical context, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the development of dendrimers and organic light-emitting diodes (OLEDs). All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and History

While the precise moment of the first synthesis of **1-bromo-3,5-diphenylbenzene** is not extensively documented in readily available literature, its utility as a building block in more complex molecular architectures has led to its characterization and use in various fields of chemical research. A notable early mention of its synthesis is found in a 1995 Ph.D. thesis by K. Zong from The University of Alabama, which focused on 1,3-dipolar cycloaddition reactions. [1]

A significant milestone in the formal characterization of this compound was the publication of its crystal structure in 2009 by Z.-Q. Wang et al. in *Acta Crystallographica Section E*. [2] This study provided precise data on bond lengths and angles, confirming the molecule's three-dimensional

structure and intermolecular interactions. The compound is also known by several synonyms, including 5'-Bromo-1,1':3',1"-terphenyl and 5'-Bromo-m-terphenyl.[1]

Physicochemical Properties

1-Bromo-3,5-diphenylbenzene is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

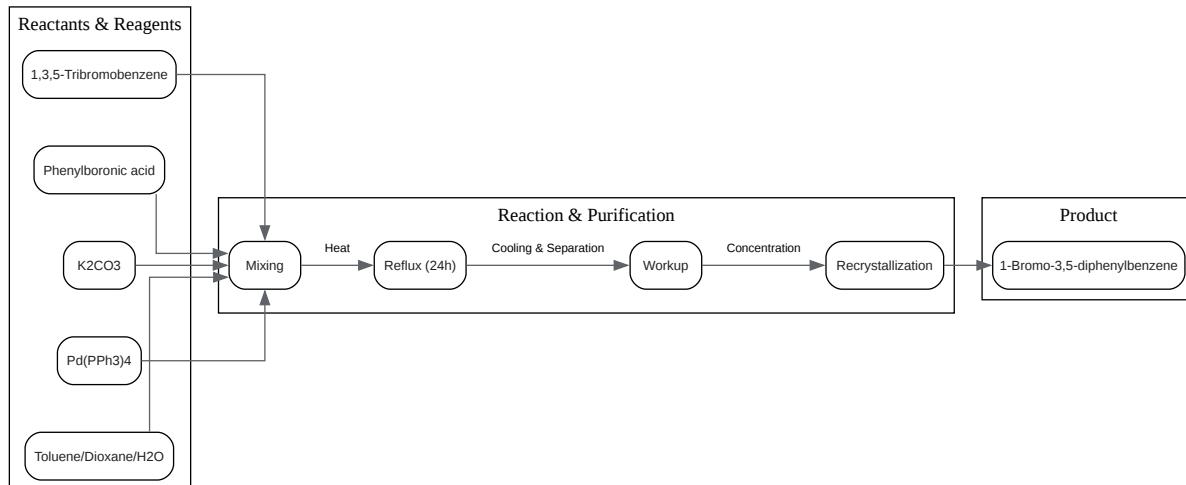
Property	Value	Reference(s)
CAS Number	103068-20-8	
Molecular Formula	$C_{18}H_{13}Br$	
Molecular Weight	309.20 g/mol	
Melting Point	105-106 °C	
Boiling Point	401.1 ± 14.0 °C at 760 mmHg	
Density	~1.309 g/cm ³	
Appearance	White to almost white powder or crystalline solid	

Synthesis of 1-Bromo-3,5-diphenylbenzene

The most common and efficient method for the synthesis of **1-bromo-3,5-diphenylbenzene** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Suzuki-Miyaura Coupling Reaction

This synthetic route involves the reaction of 1,3,5-tribromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base.


Materials:

- 1,3,5-tribromobenzene

- Phenylboronic acid
- Potassium carbonate (K_2CO_3)
- Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$]
- Toluene
- 1,4-Dioxane
- Distilled water
- Methanol

Procedure:

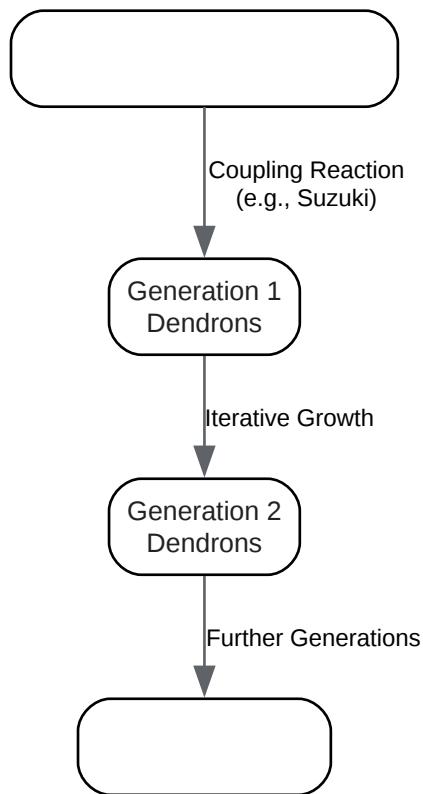
- To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol).[3]
- Add distilled water (50 mL), toluene (125 mL), and 1,4-dioxane (125 mL) to the reactor.[3]
- Stir the mixture and reflux for 24 hours.[3]
- After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by recrystallization from a mixture of toluene and methanol to yield **1-bromo-3,5-diphenylbenzene** (21 g, 85% yield).[3]

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling for **1-Bromo-3,5-diphenylbenzene** Synthesis

Structural Information

The crystal structure of **1-bromo-3,5-diphenylbenzene** was determined by single-crystal X-ray diffraction.^[2] The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.^[2] Key structural parameters are presented below.


Parameter	Molecule 1	Molecule 2	Reference
C-Br bond length (Å)	Varies	Varies	[2]
C-C bond length between rings (Å)	Varies	Varies	[2]
Dihedral angles between adjacent benzene rings (°)	26.85(2) and 39.99(2)	29.90(2) and 38.01(2)	[2]

Applications

1-Bromo-3,5-diphenylbenzene is a valuable intermediate in the synthesis of a variety of organic materials, particularly those with applications in materials science and electronics.

Dendrimer Synthesis

This compound is utilized as a building block in the synthesis of aromatic dendrimers.[\[3\]](#) Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The bromine atom on the **1-bromo-3,5-diphenylbenzene** core provides a reactive site for further functionalization and the growth of dendritic branches.

[Click to download full resolution via product page](#)

Conceptual Workflow for Dendrimer Synthesis

Organic Light-Emitting Diodes (OLEDs)

1-Bromo-3,5-diphenylbenzene is a key intermediate in the synthesis of materials for OLEDs. Its rigid aromatic structure contributes to the thermal stability and charge-transport properties of the resulting materials, which are crucial for the performance and longevity of OLED devices. The bromo-functionality allows for the introduction of various substituents to fine-tune the electronic and optical properties of the final OLED materials.

Conclusion

1-Bromo-3,5-diphenylbenzene is a versatile and important compound in the field of organic synthesis. While its early history is not prominently documented, its utility in the construction of complex molecules like dendrimers and materials for OLEDs is well-established. The Suzuki-Miyaura coupling provides an efficient route for its synthesis, and its well-characterized structure makes it a reliable building block for the design of new functional materials. This guide

provides essential information for researchers and professionals working with this compound, facilitating its application in further scientific and technological advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5'-Bromo-1,1':3',1"-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3,5-diphenyl-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3,5-diphenylbenzene | 103068-20-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177409#discovery-and-history-of-1-bromo-3-5-diphenylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com